molecular formula C21H21N3O2S2 B456494 N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

Cat. No.: B456494
M. Wt: 411.5g/mol
InChI Key: PPTHLDCHUPIMQR-UHFFFAOYSA-N
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Description

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Following the formation of the thiazole ring, the next step involves the introduction of the 4-ethylphenyl and 5-methyl substituents. This can be accomplished through electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 4-ethylphenyl and 4-methoxybenzamide groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5g/mol

IUPAC Name

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C21H21N3O2S2/c1-4-14-5-7-15(8-6-14)18-13(2)28-21(22-18)24-20(27)23-19(25)16-9-11-17(26-3)12-10-16/h5-12H,4H2,1-3H3,(H2,22,23,24,25,27)

InChI Key

PPTHLDCHUPIMQR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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